molecular formula C9H7N3O4 B15137885 4-Ketobenzotriazine-O-CH2-COOH

4-Ketobenzotriazine-O-CH2-COOH

Katalognummer: B15137885
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: KZDMXSMLPUQPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ketobenzotriazine-O-CH2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ketobenzotriazine-O-CH2-COOH primarily undergoes substitution reactions due to the presence of the reactive carboxyl group. It can react with amines to form amide bonds, making it useful in bioconjugation and protein labeling .

Common Reagents and Conditions

    Reagents: Amines, bases (e.g., NaOH), solvents (e.g., DMF)

    Conditions: Basic conditions, moderate temperatures

Major Products

The major products formed from reactions involving this compound are typically amide derivatives when reacted with amines. These products are valuable in various biochemical applications .

Wirkmechanismus

The mechanism of action of 4-Ketobenzotriazine-O-CH2-COOH involves its ability to form stable covalent bonds with free amine groups in proteins. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which reacts with the amine groups to form amide bonds . This property makes it an effective tool in bioconjugation and protein labeling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxo-1,2,3-benzotriazine: The parent compound, which lacks the carboxyl group and spacer arm.

    Chloroacetic acid: A simpler molecule used in the synthesis of 4-Ketobenzotriazine-O-CH2-COOH.

Uniqueness

This compound is unique due to its ability to form stable covalent bonds with proteins, making it highly valuable in biochemical applications. Its structure allows for specific and efficient bioconjugation, which is not as easily achieved with simpler compounds like chloroacetic acid .

Eigenschaften

Molekularformel

C9H7N3O4

Molekulargewicht

221.17 g/mol

IUPAC-Name

2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14)

InChI-Schlüssel

KZDMXSMLPUQPSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.